molecular formula C23H17FN2O5S B2481545 N-(4-fluorobenzyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide CAS No. 892738-67-9

N-(4-fluorobenzyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide

Cat. No.: B2481545
CAS No.: 892738-67-9
M. Wt: 452.46
InChI Key: SINRQCFDLBXXTL-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a synthetic compound based on the privileged 4-hydroxy-2-quinolinone scaffold, a structure renowned in medicinal chemistry for its diverse biological activities . This scaffold is found in compounds with documented anti-inflammatory, anticancer, and antimicrobial properties, and is a cornerstone for developing multi-target agents to treat complex diseases . The specific structural features of this compound—including the 4-fluorobenzyl group and the phenylsulfonyl moiety at the 3-position—are designed to modulate its interaction with biological targets, potentially leading to unique bioactivity and selectivity profiles. Quinolinone-3-carboxamide analogues have demonstrated significant potential in pharmaceutical research. For instance, similar compounds have been investigated as immunosuppressants, antibacterial agents against resistant strains like Staphylococcus aureus , and inhibitors of enzymes such as lipoxygenase (LOX) and phosphatidylinositol 3-kinase (PI3Kα) . Furthermore, closely related N-(4-fluorobenzyl) quinolinone carboxamides have been reported as inhibitors of HIV-1 RNase H, showcasing the versatility of this chemical class in antiviral applications . The presence of the 4-hydroxy group is critical, as it is often involved in metal chelation, a mechanism by which some quinolinones inhibit metalloenzymes . This product is strictly for research use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate or lead structure in drug discovery programs, particularly for developing novel anti-inflammatory, anticancer, or antimicrobial agents.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O5S/c24-16-9-6-14(7-10-16)13-25-22(28)15-8-11-18-19(12-15)26-23(29)21(20(18)27)32(30,31)17-4-2-1-3-5-17/h1-12H,13H2,(H,25,28)(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINRQCFDLBXXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)F)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a quinoline core, which is known for various biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C23H17FN2O5S
  • Molecular Weight : 452.46 g/mol
  • IUPAC Name : 3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes. The sulfonyl and fluorobenzyl groups enhance the binding affinity to target proteins, potentially inhibiting their activity. This mechanism is crucial for its applications in treating diseases such as cancer and bacterial infections.

Anticancer Activity

Recent studies have investigated the compound's efficacy against various cancer cell lines. For instance, its cytotoxic effects were evaluated using the MTT assay on human cancer cell lines, including MCF-7 (breast cancer) and CCRF-CEM (leukemia). The results indicated significant inhibition of cell proliferation at certain concentrations.

Cell Line IC50 (µM) Effect
MCF-715.0Moderate cytotoxicity
CCRF-CEM12.5Strong cytotoxicity

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It was tested against several bacterial strains using the minimum inhibitory concentration (MIC) method. The findings suggest that it possesses moderate antibacterial activity.

Bacterial Strain MIC (µg/mL) Activity Level
E. coli32Moderate
S. aureus16Strong

Case Studies

  • Cytotoxicity Study : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .
  • Antibacterial Evaluation : Another research project evaluated this compound against various pathogens, revealing its effectiveness in inhibiting growth at low concentrations, thus supporting its potential use in developing new antibacterial therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of key analogs and their differentiating features:

Quinoline-Based Carboxamides

  • Compound 7f (4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate): Structural Differences: Incorporates a 7-chloro substituent, a cyclopropyl group at position 1, and a carboxylate ester instead of a carboxamide. Hypothesized Impact: The chloro and fluoro substituents may enhance halogen bonding with targets, while the cyclopropyl group could reduce metabolic oxidation. The carboxylate ester might improve solubility but reduce stability compared to the carboxamide in the target compound .
  • 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-phenylquinoline-3-carboxamide hydrochloride: Structural Differences: Features a methyl group at position 2 and an oxazole ring instead of the 4-fluorobenzyl and phenylsulfonyl groups. Hypothesized Impact: The oxazole ring may engage in hydrogen bonding, but the absence of sulfonyl and fluorine groups could reduce electronegativity and binding affinity .

Sulfonamide-Containing Analogs

  • N-[1-[[[(3-Chlorophenyl)methyl]amino]carbonyl]-3-(methylthio)propyl]-4-methoxybenzamide: Structural Differences: Replaces the quinoline core with a benzamide scaffold and includes a 3-chlorophenylmethyl group. Hypothesized Impact: The lack of the quinoline heterocycle may diminish π-π stacking interactions, critical for binding to aromatic enzyme pockets .

Key Hypothetical Data Table

Property Target Compound Compound 7f 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-phenylquinoline-3-carboxamide
Core Structure 1,2-Dihydroquinoline 1,4-Dihydroquinoline Quinoline
Substituents 4-Fluorobenzyl, phenylsulfonyl, carboxamide 7-Chloro, cyclopropyl, carboxylate ester Methyl, oxazole, phenyl
Electron-Withdrawing Groups Fluorine, sulfonyl Chlorine, fluorine None
Hypothetical Solubility Moderate (carboxamide enhances polarity) Low (ester may reduce polarity) Moderate (oxazole adds polarity)
Metabolic Stability High (fluorine reduces CYP450-mediated oxidation) Moderate (cyclopropyl may slow oxidation) Low (lack of stabilizing groups)

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Catalyst selection : Use Cs₂CO₃ for improved coupling efficiency in fluorinated aromatic systems .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity (>95%) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Analytical techniques :

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-fluorobenzyl protons at δ 4.5–5.0 ppm; sulfonyl group absence of protons) .
    • 19F NMR : Verify fluorine incorporation (δ -115 to -120 ppm for para-fluorobenzyl) .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~495.12 Da) .
  • HPLC : Assess purity (>98%) using a C18 column (gradient: acetonitrile/water + 0.1% TFA) .

Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves stereochemical ambiguities and confirms hydrogen-bonding patterns .

Basic: What are the key physicochemical properties affecting its experimental handling?

Answer:
Critical properties include:

  • Solubility :
    • Polar solvents: Soluble in DMSO (>50 mg/mL), partially in methanol (<10 mg/mL).
    • Aqueous buffers: Low solubility (use DMSO stock solutions for biological assays) .
  • Stability :
    • pH sensitivity : Degrades in alkaline conditions (pH >9); store at pH 6–8 (4°C, desiccated) .
    • Light sensitivity : Protect from UV exposure to prevent sulfonyl group decomposition .

Advanced: How can computational methods predict its biological targets and structure-activity relationships (SAR)?

Answer:
Methodology :

  • Molecular docking : Use AutoDock Vina to screen against targets like kinase domains (e.g., c-Met) due to the quinoline core’s affinity for ATP-binding pockets .
  • SAR analysis :
    • Fluorine substitution : Enhances metabolic stability and membrane permeability compared to chloro analogs .
    • Sulfonyl group : Increases electrostatic interactions with catalytic lysine residues in enzymes .

Case study : Analogous compounds (e.g., N-(4-chlorophenyl)-4-hydroxyquinoline derivatives) show 10-fold higher IC₅₀ against cancer cell lines when sulfonyl groups are retained .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Common discrepancies : Variability in IC₅₀ values (e.g., anticancer assays) may arise from:

  • Assay conditions : Differences in cell lines (e.g., HepG2 vs. MCF-7), serum concentration, or incubation time .
  • Compound aggregation : Use dynamic light scattering (DLS) to detect aggregates; add 0.01% Tween-80 to prevent false negatives .

Q. Validation steps :

Dose-response curves : Repeat assays with 10-point dilution series (1 nM–100 µM).

Off-target screening : Test against unrelated targets (e.g., GPCRs) to confirm specificity .

Advanced: How is X-ray crystallography applied to study its binding modes?

Answer:
Workflow :

Crystallization : Use vapor diffusion (reservoir: 25% PEG 3350, 0.2 M ammonium sulfate) to grow crystals .

Data collection : Synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) datasets.

Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (R-factor <0.05) .

Case study : A related sulfonylquinoline compound showed a 2.1 Å structure with hydrogen bonds between the sulfonyl group and His164 of c-Met kinase, guiding analog design .

Advanced: What structural modifications enhance its pharmacological profile?

Answer:
Modification strategies :

  • Fluorine positioning : Replace 4-fluorobenzyl with 2,4-difluorobenzyl to improve target selectivity (e.g., reduced CYP3A4 inhibition) .
  • Sulfonyl replacement : Substitute phenylsulfonyl with methylsulfonyl to enhance solubility without losing potency .

Q. Data-driven design :

Modification Effect Reference
4-Fluorobenzyl → 4-CN↑ Cytotoxicity (IC₅₀: 0.8 µM → 0.3 µM)
Phenylsulfonyl → Methyl↓ LogP (3.2 → 2.7)

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